molecular formula C30H26CoN2O4 B14781206 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline

2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline

Cat. No.: B14781206
M. Wt: 537.5 g/mol
InChI Key: ZEDFSXCZQHFFSM-UHFFFAOYSA-L
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Description

2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is a coordination compound that combines the organic ligands 2-acetyl-4-methylphenolate and 1,10-phenanthroline with a cobalt(2+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline typically involves the reaction of cobalt(II) salts with 2-acetyl-4-methylphenolate and 1,10-phenanthroline ligands. One common method involves dissolving cobalt(II) nitrate in a methanol/water mixture and then adding the ligands in a stoichiometric ratio. The reaction mixture is heated to around 85°C to facilitate the formation of the complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation and Reduction: The cobalt(2+) ion can participate in redox reactions, where it can be oxidized to cobalt(3+) or reduced to cobalt(0).

    Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products

    Oxidation: Oxidation of the cobalt(2+) ion can lead to the formation of cobalt(3+) complexes.

    Reduction: Reduction can yield cobalt(0) species or other lower oxidation state complexes.

    Substitution: Substitution reactions can produce new coordination complexes with different ligands.

Mechanism of Action

The mechanism by which 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline exerts its effects involves the coordination of the cobalt(2+) ion with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is unique due to the specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness can result in different catalytic activities and stability compared to other similar compounds .

Properties

Molecular Formula

C30H26CoN2O4

Molecular Weight

537.5 g/mol

IUPAC Name

2-acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline

InChI

InChI=1S/C12H8N2.2C9H10O2.Co/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-6-3-4-9(11)8(5-6)7(2)10;/h1-8H;2*3-5,11H,1-2H3;/q;;;+2/p-2

InChI Key

ZEDFSXCZQHFFSM-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)[O-])C(=O)C.CC1=CC(=C(C=C1)[O-])C(=O)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2]

Origin of Product

United States

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